molecular formula C8H10Cl2N2O B8352768 2-[(2-Amino-4,5-dichlorophenyl)amino]ethanol

2-[(2-Amino-4,5-dichlorophenyl)amino]ethanol

Cat. No.: B8352768
M. Wt: 221.08 g/mol
InChI Key: KPBOTSBPFJZTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-4,5-dichlorophenyl)amino]ethanol is a useful research compound. Its molecular formula is C8H10Cl2N2O and its molecular weight is 221.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

2-(2-amino-4,5-dichloroanilino)ethanol

InChI

InChI=1S/C8H10Cl2N2O/c9-5-3-7(11)8(4-6(5)10)12-1-2-13/h3-4,12-13H,1-2,11H2

InChI Key

KPBOTSBPFJZTHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)NCCO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2 parts of a solution of 2 parts of thiophene in 40 parts of ethanol are added 71 parts of 2-[(4,5-dichloro-2-nitrophenyl)-amino]-ethanol and 400 parts of methanol. The whole is hydrogenated at normal pressure and at room temperature with 2 parts of platinum-on-charcoal catalyst 5%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in methylbenzene and the latter is evaporated again. The solid residue is stirred in 2,2' -oxybispropane. The product is filtered off and dried, yielding 50 parts (81%) of 2-[(2-amino-4,5-dichlorophenyl)amino]ethanol; mp. 120° C.
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Synthesis routes and methods II

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